molecular formula C21H26N6O2 B14973890 7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine

7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14973890
M. Wt: 394.5 g/mol
InChI Key: SPUJWEJHRGOGCB-UHFFFAOYSA-N
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Description

7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridazine core, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazolopyridazine core, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    7-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine: shares structural similarities with other triazolopyridazine derivatives, piperazine-containing compounds, and methoxyphenyl-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H26N6O2/c1-15-19(16(2)24-27-14-22-23-21(15)27)7-8-20(28)26-11-9-25(10-12-26)17-5-4-6-18(13-17)29-3/h4-6,13-14H,7-12H2,1-3H3

InChI Key

SPUJWEJHRGOGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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